molecular formula C10H10ClN3S B6227970 N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine CAS No. 1263089-45-7

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine

Cat. No.: B6227970
CAS No.: 1263089-45-7
M. Wt: 239.73 g/mol
InChI Key: FPKKPPXMUGIKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine is a heterocyclic compound that contains both thiazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the thiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine typically involves the reaction of 2-chloro-1,3-thiazole with 3-methylpyridin-2-amine under specific conditions. One common method includes the use of a base such as triethylamine in a solvent like chloroform at low temperatures to facilitate the nucleophilic substitution reaction . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical and biological properties.

Properties

CAS No.

1263089-45-7

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylpyridin-2-amine

InChI

InChI=1S/C10H10ClN3S/c1-7-3-2-4-12-9(7)13-5-8-6-14-10(11)15-8/h2-4,6H,5H2,1H3,(H,12,13)

InChI Key

FPKKPPXMUGIKKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NCC2=CN=C(S2)Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.